Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of peptides , suggesting that its targets could be specific amino acids or proteins within biochemical pathways.
Mode of Action
Compounds with similar structures are often used in organic synthesis, particularly in the formation of peptide bonds . This suggests that this compound may interact with its targets by forming or breaking bonds, leading to changes in the structure or function of the target molecules.
Biochemical Pathways
Given its potential role in peptide synthesis , it could be involved in protein synthesis and degradation pathways. The downstream effects of these pathways could include changes in cellular function and responses to environmental stimuli.
Result of Action
Based on its potential role in peptide synthesis , it could influence the structure and function of proteins within cells, leading to changes in cellular processes and responses.
Action Environment
The action, efficacy, and stability of Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and stability . Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present, including the presence of specific enzymes, cofactors, and other cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of difluoromethyl groups: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the benzyloxycarbonylamino group: This is usually done through a reaction with benzyloxycarbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluoromethyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl groups make it a valuable intermediate in the creation of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be utilized as a probe or inhibitor in studies involving enzyme activity. Its unique structure allows it to interact with specific biological targets, making it useful in understanding biological processes.
Medicine: In the medical field, this compound has potential applications as a drug precursor or as a component in drug formulations. Its ability to undergo various chemical reactions makes it versatile for developing new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, including materials with specific properties such as enhanced stability or reactivity.
Comparison with Similar Compounds
Tert-butyl 3-((benzyloxycarbonylamino)methyl)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate: This compound is structurally similar but contains a bromophenyl group instead of difluoromethyl groups.
Tert-butyl (3-hydroxypropyl)carbamate: This compound has a similar ester group but lacks the difluoromethyl and benzyloxycarbonylamino functionalities.
Uniqueness: The presence of difluoromethyl groups and the benzyloxycarbonylamino moiety in tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate sets it apart from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-19(20,21)15(12-23)11-22-16(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFRNSJUQMLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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